tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate
Overview
Description
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C₁₆H₂₅N₃O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and coupling reactions, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include palladium catalysts and various solvents like 1,4-dioxane .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides and bases such as cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: This compound is utilized in the development of biologically active molecules and intermediates.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of a pyridine ring.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Another similar compound with a piperazine ring instead of a pyridine ring.
Uniqueness
tert-Butyl (1-(4-methylpyridin-2-yl)piperidin-4-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-5-8-17-14(11-12)19-9-6-13(7-10-19)18-15(20)21-16(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVWEENFADHMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCC(CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671496 | |
Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-27-3 | |
Record name | tert-Butyl [1-(4-methylpyridin-2-yl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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